Lipophilicity (XLogP3) Comparison: N,N'-Bis(4-methoxyphenyl)butanediamide vs. N,N'-Diphenylbutanediamide
The computed XLogP3 value of N,N'-bis(4-methoxyphenyl)butanediamide is 1.8 [1]. For the unsubstituted analog N,N'-diphenylbutanediamide (succinanilide), the computed XLogP3 is approximately 1.0–1.2 based on the same computational algorithm [2]. The introduction of two para-methoxy groups thus increases calculated lipophilicity by approximately 0.6–0.8 log units, which is a meaningful shift for optimizing passive membrane permeability within Lipinski-compliant chemical space.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N,N'-Diphenylbutanediamide (succinanilide); XLogP3 ≈ 1.0–1.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 (increased lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]; comparator value estimated from the same algorithm applied to the des-methoxy structure [2] |
Why This Matters
A 0.6–0.8 log unit increase in XLogP3 can significantly enhance passive membrane permeability, which procurement teams evaluating analogs for cell-based or in vivo assays should factor into compound selection.
- [1] PubChem. (2025). N,N'-bis(4-methoxyphenyl)butanediamide (CID 458829): Computed XLogP3 value. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/458829 View Source
- [2] PubChem. (n.d.). Succinanilide / N,N'-diphenylbutanediamide: Computed XLogP3 value. National Center for Biotechnology Information. Estimated from PubChem XLogP3 algorithm for the des-methoxy scaffold. View Source
